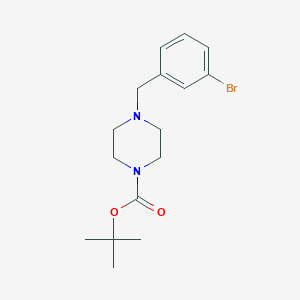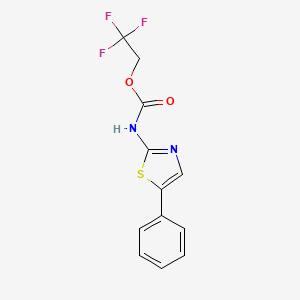
2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate” is a chemical compound. Its molecular formula is C12H9F3N2O2S and its molecular weight is 302.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) .Aplicaciones Científicas De Investigación
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, including those akin to the specified compound, play a crucial role in medicinal chemistry. These compounds exhibit a wide range of biological activities, making them valuable for drug development. For example, research on thiazole and benzothiazole derivatives demonstrates their potential in treating various diseases due to their versatile pharmacological properties (Rosales-Hernández et al., 2022; Sharma et al., 2019). These studies underline the importance of thiazole derivatives in the discovery and optimization of new therapeutic agents.
Applications in Organic Synthesis and Environmental Science
Compounds similar to 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate are utilized in organic synthesis and environmental science. The synthesis and application of carbamate compounds are of significant interest due to their role in various chemical reactions and potential environmental impact (Smith & Bucher, 2012). Research in this domain focuses on understanding the degradation pathways of such compounds, which is crucial for assessing their environmental fate and safety.
Advancements in Optoelectronic Materials
The structural motifs present in compounds like 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate have been explored for their utility in optoelectronic materials. Studies highlight the incorporation of thiazole derivatives into materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, showcasing their potential in the development of advanced materials for technology (Lipunova et al., 2018).
Contribution to Green Chemistry
The focus on non-phosgene synthesis of carbamates, including those related to the compound , marks a significant contribution to green chemistry. By exploring alternative synthetic routes that minimize the use of toxic reagents, researchers aim to develop more environmentally friendly chemical processes (Jianpen, 2014). This area of research is pivotal for the sustainable development of chemical manufacturing.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-6-9(20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVLYWTIHGCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



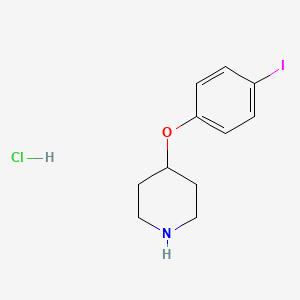
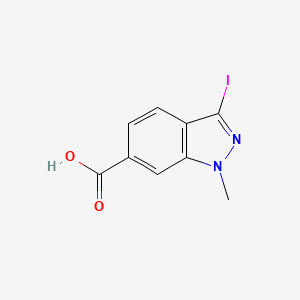
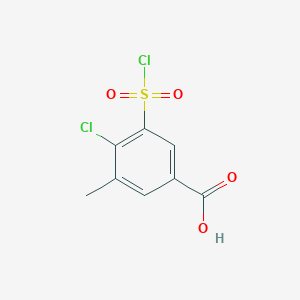
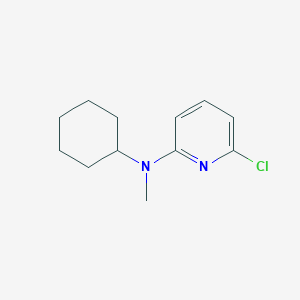
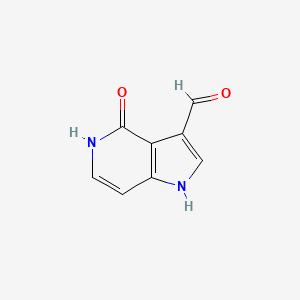
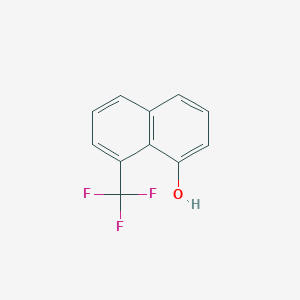
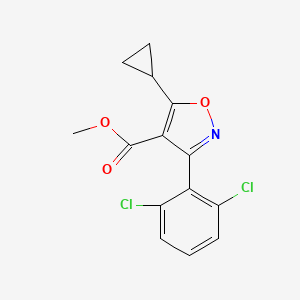
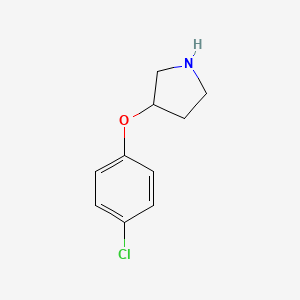
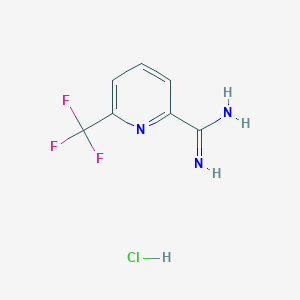

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
